

(4-Ethoxy-3-formylphenyl)boronic acid physical and chemical properties

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Compound of Interest

Compound Name: (4-Ethoxy-3-formylphenyl)boronic acid

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An In-Depth Technical Guide to **(4-Ethoxy-3-formylphenyl)boronic acid**: Properties, Synthesis, and Applications

Introduction: A Bifunctional Building Block for Modern Chemistry

(4-Ethoxy-3-formylphenyl)boronic acid (CAS No. 480424-63-3) is a specialized organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science.^[1] Its unique molecular architecture, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a substituted phenyl ring, makes it an invaluable bifunctional building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds.^[2] Simultaneously, the aldehyde function serves as a handle for a multitude of chemical transformations, including reductive amination and condensation reactions. This guide provides a comprehensive overview of the compound's properties, a field-proven perspective on its synthesis and reactivity, its applications in drug discovery, and detailed protocols for its use and handling.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. **(4-Ethoxy-3-formylphenyl)boronic acid** is typically a white powder, and like many phenylboronic acids, it may exist in equilibrium with its cyclic anhydride (a boroxine).[1][3]

Key Properties and Identifiers

The essential physicochemical data for **(4-Ethoxy-3-formylphenyl)boronic acid** are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	480424-63-3	[3][4][5]
Molecular Formula	C ₉ H ₁₁ BO ₄	[5][6]
Molecular Weight	193.99 g/mol	[3][4][5]
Appearance	White powder	[1]
Melting Point	175-189 °C	[3][4]
Boiling Point	399.962 °C (at 760 mmHg)	[4]
Density	1.218 g/cm ³	[4]
Flash Point	195.69 °C	[4]
InChI Key	ODRRAKCLFURNFU-UHFFFAOYSA-N	[3][6]
SMILES	O=Cc1cc(B(O)O)ccc1OCC	[3][6]

Stability and Storage

Proper storage is critical to maintain the integrity of boronic acids. **(4-Ethoxy-3-formylphenyl)boronic acid** should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[3] The compound may contain varying amounts of its anhydride, which forms through the intermolecular dehydration of three boronic acid molecules.[3] This is a common characteristic and does not typically impede its reactivity.

in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under reaction conditions.

Part 2: Synthesis and Chemical Reactivity

The utility of **(4-Ethoxy-3-formylphenyl)boronic acid** stems from its predictable and versatile reactivity, anchored by its two distinct functional groups.

A Plausible Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methodologies for analogous compounds like 4-formylphenylboronic acid.^{[7][8]} The core strategy involves protecting the reactive aldehyde, performing a metal-halogen exchange followed by borylation, and finally, deprotection.

Step-by-Step Synthesis Protocol:

- **Aldehyde Protection:** The starting material, 4-bromo-2-ethoxybenzaldehyde, is first protected to prevent the highly nucleophilic Grignard or organolithium reagent from attacking the aldehyde. A common method is the formation of a diethyl acetal by reacting the aldehyde with triethyl orthoformate and ethanol under acidic catalysis. This step is crucial as it ensures the aldehyde remains intact for later applications.
- **Metal-Halogen Exchange:** The resulting protected aryl bromide is subjected to a metal-halogen exchange. This can be achieved by reacting it with magnesium turnings to form a Grignard reagent or, for higher reactivity and yield, with an organolithium reagent like n-butyllithium at low temperatures (-78 °C).^[7] The choice of solvent (typically anhydrous THF or diethyl ether) is critical to stabilize the organometallic intermediate.
- **Borylation:** The newly formed organometallic species is then treated with a borate ester, such as triisopropyl borate or trimethyl borate, at low temperature.^[7] The nucleophilic carbon of the aryl-magnesium or aryl-lithium complex attacks the electrophilic boron atom of the borate ester.
- **Hydrolysis and Deprotection:** The final step is an acidic aqueous workup (e.g., with dilute HCl). This single step accomplishes two critical transformations: it hydrolyzes the boronic

ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl moiety.[7][8]



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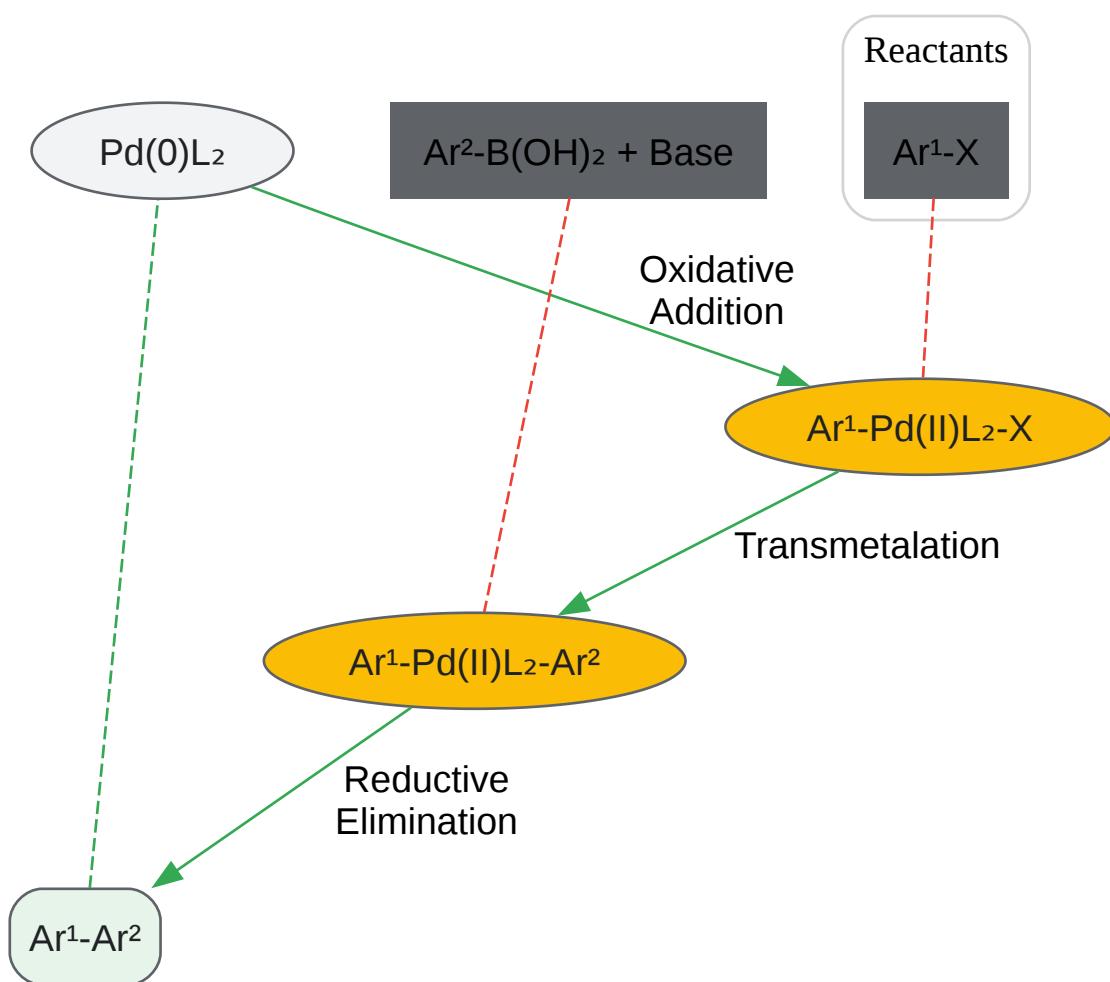
Caption: Proposed synthetic workflow for **(4-Ethoxy-3-formylphenyl)boronic acid**.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of aryl boronic acids is the Suzuki-Miyaura coupling, a powerful method for constructing biaryl structures.[9][10] This reaction is central to the synthesis of numerous pharmaceuticals and complex organic molecules.

The catalytic cycle involves three key steps:

- Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species.[10]
- Transmetalation: The boronic acid, activated by a base (e.g., K_2CO_3 , K_3PO_4), transfers its organic group to the palladium center, displacing the halide.[11] The base is essential for forming a more nucleophilic "ate" complex from the boronic acid.
- Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the new C-C bond of the final product.[10]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Research and Drug Development

The bifunctional nature of **(4-Ethoxy-3-formylphenyl)boronic acid** makes it a valuable tool for creating diverse molecular libraries for screening and lead optimization.

Medicinal Chemistry and Drug Discovery

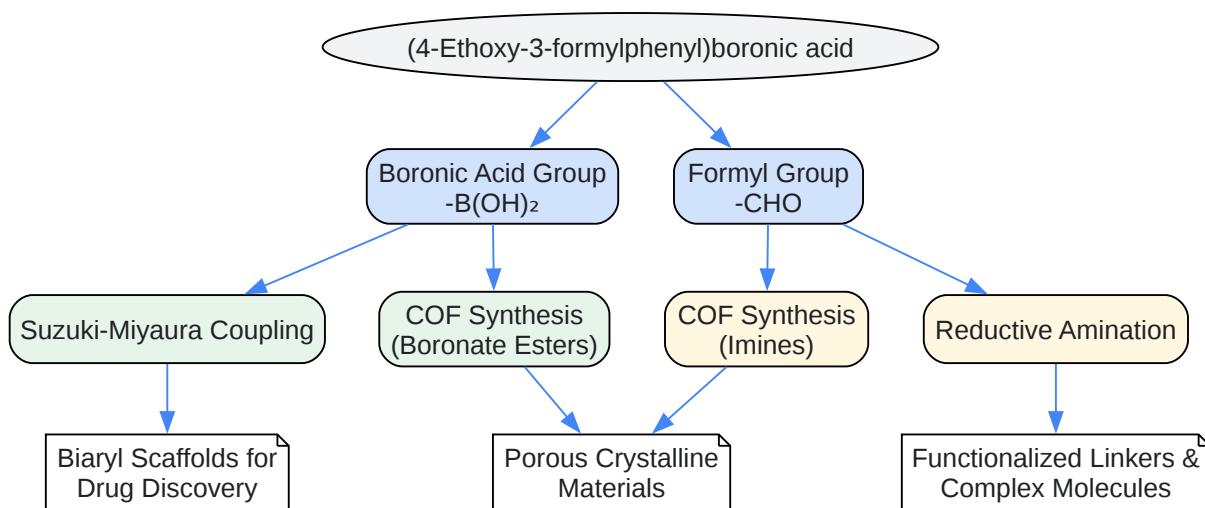
Boronic acids are no longer considered exotic reagents but are integral to modern drug discovery.^[12] The FDA has approved several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.^[2] Phenylboronic acids are

particularly useful as they can act as bioisosteres for carboxylic acids or as covalent inhibitors of serine proteases.

(4-Ethoxy-3-formylphenyl)boronic acid is a precursor for synthesizing complex molecules that could target a range of diseases.^[1] For instance, the related 4-formylphenylboronic acid is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib, used in cancer therapy.^[13] The ethoxy and formyl substituents on this molecule allow for fine-tuning of steric and electronic properties, which can critically influence a drug candidate's potency, selectivity, and pharmacokinetic profile.

Materials Science

Beyond pharmaceuticals, this molecule is an ideal candidate for constructing Covalent Organic Frameworks (COFs).^[14] COFs are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The boronic acid can undergo condensation reactions with diol linkers to form robust boronate ester linkages, while the aldehyde group can be used to form imine-linked frameworks, providing two orthogonal routes to novel materials.



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Caption: Relationship between functional groups and applications.

Part 4: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, yet robust, starting point for performing a Suzuki-Miyaura coupling reaction using **(4-Ethoxy-3-formylphenyl)boronic acid**. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To couple **(4-Ethoxy-3-formylphenyl)boronic acid** with an aryl bromide.

Reagents and Equipment:

- **(4-Ethoxy-3-formylphenyl)boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4), anhydrous powder (3.0 equivalents)
- Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
- Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **(4-Ethoxy-3-formylphenyl)boronic acid** (1.2 eq.), K_3PO_4 (3.0 eq.), $\text{Pd}(\text{OAc})_2$ (0.02 eq.), and SPhos (0.04 eq.).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the $\text{Pd}(0)$ species, which is the active catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The reaction mixture should be a suspension.

- Reaction: Heat the mixture with vigorous stirring. A typical temperature is 60-100 °C.[15] Reaction progress should be monitored by TLC or LC-MS. Reactions are often complete within 2-12 hours.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Part 5: Safety and Handling

(4-Ethoxy-3-formylphenyl)boronic acid is classified as a corrosive substance and requires careful handling to ensure personnel safety.[3]

GHS Hazard Information

Pictogram	Signal Word	Hazard Class	Hazard Statement
	Danger	Skin Corrosion 1B	H314: Causes severe skin burns and eye damage.[3]

Note: Related boronic acids may also cause skin, eye, and respiratory irritation.[16][17]

Precautions for Safe Handling:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. For operations that may generate dust, a P3 respirator cartridge is recommended.[3]
- Hygiene: Avoid breathing dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
- Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[16]
- Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Conclusion

(4-Ethoxy-3-formylphenyl)boronic acid is a potent and versatile chemical tool. Its dual functionality allows for sequential or orthogonal synthetic strategies, making it highly valuable for constructing complex molecular architectures. For researchers in drug development, it offers a reliable scaffold for creating novel biaryl compounds with tunable properties. In materials science, it provides a rigid linker for the rational design of advanced porous materials. Adherence to established protocols and stringent safety measures will enable scientists to fully harness the synthetic potential of this important building block.

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